molecular formula C17H11N5O3 B13704030 N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide

N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide

Cat. No.: B13704030
M. Wt: 333.30 g/mol
InChI Key: FMHJRQANIGYYSG-UHFFFAOYSA-N
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Description

N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide is a complex organic compound that belongs to the class of chromones This compound is characterized by the presence of a tetrazole ring, a chromone core, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the tetrazole ring and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

    Chromone Core Synthesis: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.

    Tetrazole Ring Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Benzamide Group Addition: The final step involves the coupling of the chromone-tetrazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone core to a dihydrochromone.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

Scientific Research Applications

N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The tetrazole ring and chromone core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide can be compared with other similar compounds, such as:

    N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide: This compound has a similar core structure but with a phenylbutoxy substitution, which may alter its chemical and biological properties.

    N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11N5O3

Molecular Weight

333.30 g/mol

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]benzamide

InChI

InChI=1S/C17H11N5O3/c23-13-9-14(16-19-21-22-20-16)25-15-11(13)7-4-8-12(15)18-17(24)10-5-2-1-3-6-10/h1-9H,(H,18,24)(H,19,20,21,22)

InChI Key

FMHJRQANIGYYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4

Origin of Product

United States

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